(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRL-1841 is a small molecule drug that functions as an endothelin receptor antagonist. It was initially developed by Nihon Ciba-Geigy K.K. and is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Méthodes De Préparation
The synthetic routes and reaction conditions for IRL-1841 are not extensively detailed in publicly available sources. the general approach to synthesizing endothelin receptor antagonists typically involves multi-step organic synthesis, including the formation of key intermediates and subsequent functionalization to achieve the desired molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Analyse Des Réactions Chimiques
IRL-1841, as an endothelin receptor antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
IRL-1841 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of endothelin receptors in various chemical processes.
Biology: It helps in understanding the biological pathways involving endothelin receptors and their role in physiological and pathological conditions.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.
Industry: It may be used in the development of new drugs targeting endothelin receptors.
Mécanisme D'action
IRL-1841 exerts its effects by antagonizing endothelin receptors, specifically endothelin receptor type B. This receptor is a G protein-coupled receptor that activates a phosphatidylinositol-calcium second messenger system. By blocking the action of endothelin, IRL-1841 helps to modulate vascular tone and reduce blood pressure .
Comparaison Avec Des Composés Similaires
IRL-1841 is compared with other endothelin receptor antagonists, such as:
IRL-2500: Another potent endothelin receptor antagonist with similar therapeutic applications.
RES-701-1: A selective endothelin receptor antagonist with distinct pharmacological properties.
Endothelin-3: A naturally occurring peptide that acts on endothelin receptors.
The uniqueness of IRL-1841 lies in its specific molecular structure and its potential therapeutic applications in cardiovascular diseases .
Propriétés
Numéro CAS |
169544-71-2 |
---|---|
Formule moléculaire |
C30H31N3O4 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H31N3O4/c1-19-13-20(2)15-22(14-19)29(35)33(3)27(16-21-9-5-4-6-10-21)28(34)32-26(30(36)37)17-23-18-31-25-12-8-7-11-24(23)25/h4-15,18,26-27,31H,16-17H2,1-3H3,(H,32,34)(H,36,37)/t26-,27+/m0/s1 |
Clé InChI |
JFNANCYIHVAEQV-RRPNLBNLSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C |
Séquence |
FW |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.